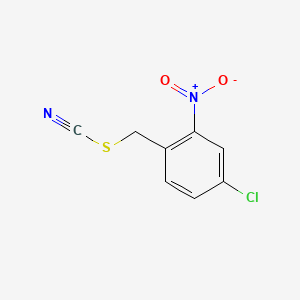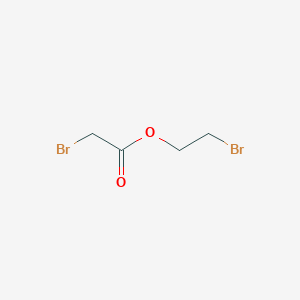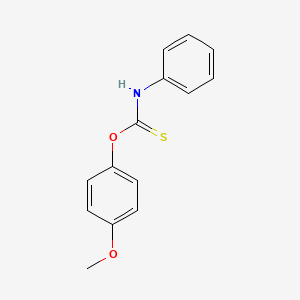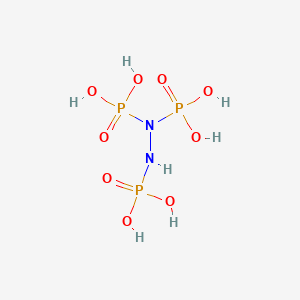
N,N'-Diphosphonophosphorohydrazidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diphosphonophosphorohydrazidic acid is a unique organophosphorus compound characterized by its complex structure and potential applications in various scientific fields. This compound is known for its distinctive chemical properties, which make it a subject of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphosphonophosphorohydrazidic acid typically involves the reaction of phosphonic acid derivatives with hydrazine under controlled conditions. The process requires precise temperature control and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of N,N’-Diphosphonophosphorohydrazidic acid involves large-scale reactions using advanced reactors that allow for continuous monitoring and adjustment of reaction parameters. The use of automated systems ensures consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Diphosphonophosphorohydrazidic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form lower oxidation state products.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products: The major products formed from these reactions include various phosphorohydrazide derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
N,N’-Diphosphonophosphorohydrazidic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N,N’-Diphosphonophosphorohydrazidic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical outcomes. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in many cellular functions.
Comparaison Avec Des Composés Similaires
Phosphonic Acid: Known for its use in various industrial applications.
Phosphoric Acid: Widely used in agriculture and industry.
Phosphinic Acid: Utilized in the synthesis of various organophosphorus compounds.
Uniqueness: N,N’-Diphosphonophosphorohydrazidic acid stands out due to its unique structure, which allows for specific interactions with biological molecules and its versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
14465-76-0 |
|---|---|
Formule moléculaire |
H7N2O9P3 |
Poids moléculaire |
271.99 g/mol |
Nom IUPAC |
(2,2-diphosphonohydrazinyl)phosphonic acid |
InChI |
InChI=1S/H7N2O9P3/c3-12(4,5)1-2(13(6,7)8)14(9,10)11/h(H2,6,7,8)(H2,9,10,11)(H3,1,3,4,5) |
Clé InChI |
YCZWRROAQZWQGT-UHFFFAOYSA-N |
SMILES canonique |
N(N(P(=O)(O)O)P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


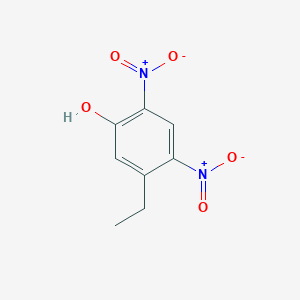

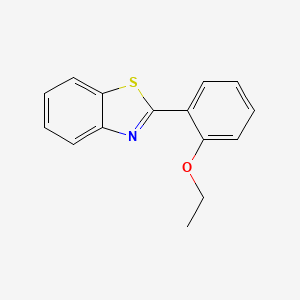
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
